molecular formula C10H14N2O2 B2965983 3-Methyl-6-(oxan-4-yloxy)pyridazine CAS No. 2176126-03-5

3-Methyl-6-(oxan-4-yloxy)pyridazine

Cat. No.: B2965983
CAS No.: 2176126-03-5
M. Wt: 194.234
InChI Key: RGNNKLQTOBFOGM-UHFFFAOYSA-N
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Description

3-Methyl-6-(oxan-4-yloxy)pyridazine is a chemical compound of interest in scientific research and development. It features a pyridazine ring, a nitrogen-containing heterocycle known for its potential in medicinal chemistry, which is substituted with a methyl group and a tetrahydropyran (oxan) ether moiety . This specific molecular architecture suggests potential for diverse applications, particularly as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers are exploring compounds with similar structures as precursors for polymers and in the study of molecular conformations and crystal packing, which are critical for material science and drug design . As a pyridazine derivative, it may also serve as a key scaffold in the discovery of bioactive molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-6-(oxan-4-yloxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-2-3-10(12-11-8)14-9-4-6-13-7-5-9/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNKLQTOBFOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(oxan-4-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with oxan-4-yloxy derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxan-4-yloxy derivative, followed by nucleophilic substitution on the 3-methylpyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-Methyl-6-(oxan-4-yloxy)pyridazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(oxan-4-yloxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the oxan-4-yloxy moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.

Major Products Formed

    Oxidation: Pyridazine oxides.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(oxan-4-yloxy)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell proliferation . In agrochemical applications, it may disrupt essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of pyridazine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight Key Features Reference
3-Methyl-6-(oxan-4-yloxy)pyridazine 3-CH₃, 6-oxan-4-yloxy ~222.24* Moderate steric bulk; potential for improved solubility vs. aryl substituents N/A
CL218,872 () 3-CH₃, 6-(3-CF₃-phenyl) 323.27 High affinity for benzodiazepine receptors (IC₅₀ ~nM range)
3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine () 3-CH₃, 6-morpholine fused triazolo 219.24 Enhanced binding to CNS targets due to morpholine’s H-bonding capability
3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine () 3-OCH₃, 4-CH₃, 6-aryl 332.37 Lipophilic substituents may limit solubility but improve membrane permeability
Imidazo[1,2-b]pyridazine derivatives () Variable aryl/alkyl groups ~300–400 IC₅₀ values as low as 1 nM for benzodiazepine receptor binding

*Calculated based on molecular formula C₁₀H₁₄N₂O₂.

Key Observations:
  • Substituent Position : The 3-methyl group is conserved in many analogs (e.g., CL218,872, compound), suggesting its role in stabilizing receptor interactions .
  • 6-Position Variability: The oxan-4-yloxy group in the target compound contrasts with morpholine (), trifluoromethylphenyl (), and phenoxyphenyl () substituents. Oxan-4-yloxy may offer a balance between solubility (via oxygen lone pairs) and steric hindrance compared to bulkier aryl groups.

Pharmacological and Binding Properties

Key Observations:
  • Receptor Specificity : While CL218,872 and imidazo-pyridazines () target benzodiazepine receptors, the oxan-4-yloxy analog’s activity remains uncharacterized. Its tetrahydropyran group may redirect selectivity toward kinases or other oxygen-sensitive targets.
  • Therapeutic Potential: The oxan substituent’s resemblance to sugar moieties (e.g., in nucleosides) could suggest antiviral or anticancer applications, though this requires validation .

Biological Activity

3-Methyl-6-(oxan-4-yloxy)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of 3-Methyl-6-(oxan-4-yloxy)pyridazine is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, with a molecular weight of approximately 219.24 g/mol. The structure features a pyridazine ring substituted with a methoxy group and an oxane moiety, which contributes to its biological properties.

Target Enzymes

The primary mechanism of action for 3-Methyl-6-(oxan-4-yloxy)pyridazine involves its interaction with specific enzymes, particularly those involved in nitric oxide (NO) synthesis. It primarily targets the nitric oxide synthase (NOS) enzymes, including neuronal NOS (nNOS) and endothelial NOS (eNOS). By binding to these enzymes, the compound influences the production of NO, which is crucial for various physiological processes such as vasodilation and neurotransmission.

Biochemical Pathways

The compound's action affects several biochemical pathways:

  • Nitric Oxide Synthesis : Enhances the production of NO, impacting vascular tone and blood flow regulation.
  • Signal Transduction : Modulates pathways related to inflammation and vascular health through NO signaling.

Biological Activity

Research has demonstrated that 3-Methyl-6-(oxan-4-yloxy)pyridazine exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of pyridazine compounds show significant antimicrobial effects against various bacterial strains.
  • Antitumor Potential : Preliminary studies suggest that this compound may inhibit tumor growth by affecting angiogenesis through NO modulation .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits tumor cell proliferation in vitro
Vasodilatory EffectsEnhances blood flow via NO production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridazine derivatives, including 3-Methyl-6-(oxan-4-yloxy)pyridazine. Results showed a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antitumor Activity : In vitro assays demonstrated that treatment with 3-Methyl-6-(oxan-4-yloxy)pyridazine resulted in decreased viability of cancer cell lines. The mechanism was attributed to increased apoptosis and reduced angiogenesis mediated by NO signaling pathways .

Research Findings

Recent studies have focused on optimizing the synthesis of 3-Methyl-6-(oxan-4-yloxy)pyridazine to enhance yield and purity. Various synthetic routes have been explored, including nucleophilic substitution reactions involving oxane derivatives. These advancements are crucial for further pharmacological evaluations and potential clinical applications .

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